molecular formula C18H22FNO2 B5501486 4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine

4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine

Cat. No.: B5501486
M. Wt: 303.4 g/mol
InChI Key: VWNYCEKIJIXOOO-UHFFFAOYSA-N
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Description

4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine is a useful research compound. Its molecular formula is C18H22FNO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.16345711 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicity of Organic Fluorophores in Molecular Imaging

Fluorophores, including compounds structurally similar to "4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine," are crucial for in vivo cancer diagnosis through optical imaging. These substances allow real-time detection of cancer using relatively inexpensive and portable equipment. However, their potential toxicity necessitates thorough investigation to ensure safe administration to patients. The toxicological profiles of fluorophores like indocyanine green and fluorescein (FDA-approved) are well-documented, whereas information on non-FDA-approved fluorophores is limited. The research indicates that the quantities used in molecular imaging are typically much lower than the toxic doses reported in the literature, suggesting their potential safety in patient applications (Alford et al., 2009).

Pharmacological Interest of Morpholine Derivatives

Morpholine and its derivatives, including "this compound," have been studied for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle with a nitrogen and oxygen atom in its ring structure, is found in various organic compounds developed for diverse pharmacological activities. This review summarizes the pharmacological profiles of morpholine derivatives, indicating their importance in biochemistry and potential for therapeutic applications (Asif & Imran, 2019).

Antioxidant Activity Measurement Techniques

The study of antioxidants, which may include compounds like "this compound," is significant in various fields, including medicine and food engineering. This review critically presents tests used to determine antioxidant activity, discussing their detection mechanisms, applicability, advantages, and disadvantages. The assays covered include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, based on chemical reactions and spectrophotometry. These methods have been applied successfully in analyzing the antioxidant capacity of complex samples, highlighting the importance of chemical and electrochemical methods in understanding the kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Environmental Monitoring of Organic Pollutants

This review addresses the occurrence of priority substances (PSs) and contaminants of emerging concern (CECs) in surface water, following EU guidelines. While not directly mentioning "this compound," the study highlights the importance of monitoring organic pollutants, including potentially structurally related compounds. It discusses the highest concentrations found for various PSs and CECs, underlining the need for early legislation and data on clinical effects from poisons centres and user forums, combined with (in vitro) screening methods for quick detection of hazardous substances (Sousa et al., 2018).

Properties

IUPAC Name

4-(3-fluoropropyl)-2-(6-methoxynaphthalen-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2/c1-21-17-6-5-14-11-16(4-3-15(14)12-17)18-13-20(8-2-7-19)9-10-22-18/h3-6,11-12,18H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNYCEKIJIXOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.